![molecular formula C26H29FN6O2 B2523015 7-(2,5-dimethylbenzyl)-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 886909-06-4](/img/structure/B2523015.png)
7-(2,5-dimethylbenzyl)-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
The compound "7-(2,5-dimethylbenzyl)-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione" is a purine derivative that is structurally related to piperazine-based compounds. These types of compounds have been studied for their potential as inhibitors of Mycobacterium tuberculosis, targeting the MurB enzyme to disrupt the biosynthesis of peptidoglycan and exert antiproliferative effects .
Synthesis Analysis
The synthesis of related purine-piperazine derivatives involves multiple steps, including the use of advanced intermediates such as 1-(3,4-difluorobenzyl)-7-(but-2-ynyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione hydrochloride. This intermediate can be coupled with various carboxylic acid chloride derivatives or reacted with diverse isocyanate partners to produce a range of analogues . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. For instance, the crystal engineering of piperazine-2,5-diones derived from different starting materials has been extensively studied, revealing the importance of hydrogen bonding networks in the crystalline state . These studies provide insights into how the molecular structure of such compounds can influence their physical properties and potentially their biological activities.
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives can involve key steps such as regiospecific displacement reactions, amination, and intramolecular nucleophilic displacement cyclization reactions . These reactions are essential for constructing the complex molecular architecture of purine-piperazine derivatives and can significantly affect the final compound's properties and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the presence of strongly polar substituents can lead to interactions with solvents like DMSO and affect the supramolecular organization in crystals . The polymorphic forms of these compounds can exhibit different hydrogen-bonding networks, which can be studied using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to understand their solution aggregation behavior .
Scientific Research Applications
Chemical Synthesis and Structural Characterization
Studies on compounds similar to the specified chemical often detail innovative synthetic routes and structural analyses. For example, the synthesis of novel derivatives as models for specific biological targets showcases the chemical versatility and potential for modification inherent to purine and piperazine-based compounds. These studies emphasize the importance of structural characterization techniques, including NMR, MS, and IR spectroscopy, in confirming the identities of synthesized compounds and elucidating their structures (Saito et al., 1997; Karczmarzyk et al., 1995).
Biological Activities and Pharmacological Potential
Research into the biological activities of purine and piperazine derivatives reveals their potential in addressing various health conditions. For instance, compounds with these structural motifs have been evaluated for their anti-inflammatory, analgesic, and antihistaminic activities, providing a foundation for the development of new therapeutic agents. These studies highlight the role of structural modifications in enhancing the biological efficacy and selectivity of the compounds for specific receptors or biological targets (Pascal et al., 1985; Chłoń-Rzepa et al., 2004).
properties
IUPAC Name |
7-[(2,5-dimethylphenyl)methyl]-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN6O2/c1-17-8-9-18(2)20(14-17)16-33-22-23(30(3)26(35)29-24(22)34)28-25(33)32-12-10-31(11-13-32)15-19-6-4-5-7-21(19)27/h4-9,14H,10-13,15-16H2,1-3H3,(H,29,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPKGQBIILZFOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5F)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,5-dimethylbenzyl)-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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